molecular formula C19H16O5 B5696369 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No. B5696369
M. Wt: 324.3 g/mol
InChI Key: GZYSYDANOYRGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

The potential applications of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in scientific research are vast. It has been reported to possess various biological activities such as antioxidant, anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been found to exhibit promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is not fully understood. However, it has been proposed that it exerts its biological activities through several mechanisms such as scavenging free radicals, inhibiting inflammatory pathways, inducing apoptosis in cancer cells, and chelating metal ions.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been reported to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Furthermore, it has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its relatively low toxicity compared to other coumarin derivatives. Additionally, it is readily available and easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. One of the potential directions is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, it can be further explored as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, the development of novel synthetic methods for the production of this compound can lead to the discovery of new derivatives with enhanced biological activities.

Synthesis Methods

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be achieved through several methods. One of the commonly used methods is the reaction of 3,4-dimethylcoumarin with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product can be purified by column chromatography or recrystallization.

properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(8-9-16(11)17)23-19(21)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYDANOYRGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

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